N-methyl-1-(1,2,2-trimethyl-3-pyrrolidinyl)methanamine
Description
N-methyl-1-(1,2,2-trimethyl-3-pyrrolidinyl)methanamine is a chemical compound with the molecular formula C9H20N2 It is known for its unique structure, which includes a pyrrolidine ring substituted with methyl groups and a methanamine group
Properties
IUPAC Name |
N-methyl-1-(1,2,2-trimethylpyrrolidin-3-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2/c1-9(2)8(7-10-3)5-6-11(9)4/h8,10H,5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZIIYQYDVDZSFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CCN1C)CNC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-1-(1,2,2-trimethyl-3-pyrrolidinyl)methanamine typically involves the reaction of 1,2,2-trimethyl-3-pyrrolidinone with methylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of advanced reactors and automation ensures consistent quality and efficiency. The raw materials are carefully selected, and the reaction parameters are monitored to minimize impurities and maximize output.
Chemical Reactions Analysis
Types of Reactions
N-methyl-1-(1,2,2-trimethyl-3-pyrrolidinyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-methyl-1-(1,2,2-trimethyl-3-pyrrolidinyl)methanone, while reduction could produce various secondary or tertiary amines.
Scientific Research Applications
N-methyl-1-(1,2,2-trimethyl-3-pyrrolidinyl)methanamine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-methyl-1-(1,2,2-trimethyl-3-pyrrolidinyl)methanamine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the context of its application, such as its use in medicinal chemistry or biological studies.
Comparison with Similar Compounds
Similar Compounds
- N-methyl-1-(1,2,2-trimethyl-3-pyrrolidinyl)ethanamine
- N-methyl-1-(1,2,2-trimethyl-3-pyrrolidinyl)propanamine
- N-methyl-1-(1,2,2-trimethyl-3-pyrrolidinyl)butanamine
Uniqueness
N-methyl-1-(1,2,2-trimethyl-3-pyrrolidinyl)methanamine is unique due to its specific substitution pattern on the pyrrolidine ring and the presence of the methanamine group. This structural uniqueness imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Biological Activity
N-methyl-1-(1,2,2-trimethyl-3-pyrrolidinyl)methanamine is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications and interactions with biological systems. This article provides a detailed overview of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its unique pyrrolidine structure, which is a five-membered ring containing nitrogen. This structural feature is significant as it influences the compound's reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to act as a ligand for various receptors and enzymes. The compound may modulate the activity of these biological targets through:
- Receptor Binding : Interacting with neurotransmitter receptors, potentially influencing neurotransmission.
- Enzyme Modulation : Acting as an inhibitor or activator for specific enzymes involved in metabolic pathways.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antiproliferative Effects : Preliminary studies suggest that this compound may inhibit cell proliferation in certain cancer cell lines.
- Antimicrobial Properties : There is evidence supporting its efficacy against various bacterial strains.
- Neuroprotective Potential : Given its structural similarity to known neuroprotective agents, further investigation into its effects on neurodegenerative diseases is warranted.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antiproliferative | Inhibition of cancer cell growth | |
| Antimicrobial | Activity against Gram-positive bacteria | |
| Neuroprotective | Potential protective effects on neurons |
Case Study 1: Antiproliferative Activity
A study focusing on the antiproliferative effects of this compound demonstrated significant inhibition of growth in human cancer cell lines. The mechanism was linked to apoptosis induction via caspase activation.
Case Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial properties of the compound against various bacterial strains. Results indicated effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential for development as an antimicrobial agent.
Research Findings
Recent research has explored the synthesis and evaluation of derivatives of this compound. These studies have highlighted:
- Synthesis Techniques : Various synthetic routes have been developed to modify the compound for enhanced biological activity.
- Biological Evaluation : Systematic evaluation of these derivatives has revealed a spectrum of biological activities that could be harnessed for therapeutic purposes.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
